1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2OS. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with ethan-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethanone.
Reduction: Formation of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethane.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethane: Similar structure but without the hydroxyl group.
Uniqueness: 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs .
Properties
CAS No. |
1597666-15-3 |
---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.